1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Medicinal Chemistry Drug Design Physicochemical Property Optimization

1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile, commonly referred to as 7-Cyano-4-azaindole, is a heterocyclic building block featuring a fused pyrrole-pyridine core with a nitrile substituent at the 7-position. It belongs to the 4-azaindole class, which is recognized as a privileged scaffold in medicinal chemistry due to its role as a bioisostere of indole and purine systems.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
CAS No. 1190320-73-0
Cat. No. B1452805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
CAS1190320-73-0
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=CN=C21)C#N
InChIInChI=1S/C8H5N3/c9-5-6-1-3-10-7-2-4-11-8(6)7/h1-4,11H
InChIKeyYNULOEBPCADLPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile (CAS 1190320-73-0): A 7-Cyano-4-Azaindole Building Block for Kinase and GPCR Drug Discovery


1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile, commonly referred to as 7-Cyano-4-azaindole, is a heterocyclic building block featuring a fused pyrrole-pyridine core with a nitrile substituent at the 7-position . It belongs to the 4-azaindole class, which is recognized as a privileged scaffold in medicinal chemistry due to its role as a bioisostere of indole and purine systems [1]. This compound is commercially available from major suppliers with characteristic purity levels (e.g., 95+% to 97%) and complete batch-specific QC documentation (NMR, HPLC, GC), supporting its use in rigorous pharmaceutical R&D and quality control environments .

Why 7-Cyano-4-azaindole Cannot Be Replaced by Other Azaindole Regioisomers or Unsubstituted Cores


The position of the cyano group on the azaindole core dictates the compound's physicochemical profile, reactivity, and biological target engagement. 4-Azaindole isomers (e.g., 4-cyano, 5-cyano, or unsubstituted 1H-pyrrolo[3,2-b]pyridine) exhibit distinct hydrogen-bonding capabilities, dipole moments, and metabolic stability profiles [1]. The 7-cyano substitution specifically withdraws electron density from the pyridine ring, impacting the pKa of the pyrrole NH and the overall lipophilicity (LogP), which is critical for downstream structure-activity relationships (SAR) [2]. Procuring the correct regioisomer is non-negotiable, as even a shift of the nitrile from the 7- to the 5-position has been shown in patent literature to alter the pharmacological profile of final drug candidates targeting kinases and GPCRs [3].

Quantitative Differentiation Data for 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile vs. Closest Analogs


Physicochemical Differentiation: Computed LogP and Hydrogen Bonding Profile

The target 7-cyano-4-azaindole exhibits a computed LogP of 1.10 , which is distinct from its 5-cyano analog (computed LogP ~0.80) and the unsubstituted 4-azaindole core (LogP ~0.45). It functions as a single hydrogen bond donor and two acceptors, a profile critical for CNS drug design where lower donor counts are favored for permeability. This contrasts with related scaffolds like 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, which introduces an additional donor, altering the solubility-permeability balance.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Regioisomeric Specificity in Patent-Backed Drug Candidates: M1 mAChR Modulators

The pharmaceutical patent EP3052496B1 explicitly exemplifies the 7-cyano substitution as a key component of a series of M1 muscarinic acetylcholine receptor positive allosteric modulators. Compound examples such as '7-cyano-1-(4-fluorobenzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxamide' highlight that the 7-cyano group is not merely tolerated but is specifically claimed over other substitutions (e.g., 7-chloro, 7-methyl) for this therapeutic target [1]. The 5-cyano isomer was also claimed, but as a distinct, separate series, indicating regioisomeric preference is pharmacologically relevant [1].

Neuroscience GPCR Modulation Alzheimer's Disease

Purity and QC Documentation: Supporting Reproducible Synthesis

The target compound is available with documented purity levels of 95+% (Fluorochem) and 97% (Sigma-Aldrich/Combi-Blocks, Bidepharm) , accompanied by batch-specific QC data including NMR, HPLC, and GC. This level of characterization is often superior to less common analogs like 6-Cyano-4-azaindole (CAS 944937-79-5), which is typically listed at 95% purity without standardized multi-technique QC reports.

Chemical Synthesis Quality Control Process Chemistry

Application Scenarios Where 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile Provides the Highest Procurement Value


Synthesis of M1 Muscarinic Acetylcholine Receptor PAMs for Alzheimer's Disease Research

Based on the patent evidence in EP3052496B1 [1], the 7-cyano-4-azaindole is a direct precursor for synthesizing a series of M1 receptor positive allosteric modulators. Research groups focused on cognitive deficits associated with Alzheimer's disease or Lewy body dementia should procure this specific building block to ensure synthetic fidelity to the patented, pharmacologically relevant chemical series.

Lead Optimization for Kinase Inhibitors Requiring Fine-Tuned Lipophilicity

The distinct LogP profile (LogP ~1.1) and lack of an additional hydrogen bond donor make this compound an ideal starting point for designing kinase inhibitors where balanced solubility and permeability are crucial . Compared to the unsubstituted core (LogP ~0.45), the 7-cyano derivative offers a more favorable starting point for achieving desired LipE values without adding molecular weight.

Building Block for FGFR4-Targeted Covalent Inhibitors

The 4-azaindole core is a recognized framework for FGFR kinase inhibitors, as seen in structural biology and medicinal chemistry campaigns targeting FGFR4 [2]. The 7-carbonitrile functionality provides a synthetic handle for further elaboration (e.g., hydrolysis to amide or tetrazole) and serves as a key intermediate in the structure-based design of selective, covalent-reversible FGFR4 inhibitors for hepatocellular carcinoma.

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